3-[5-Bromo-4-methyl-2-(morpholin-2-ylmethoxy)phenyl]-1-(5-methylpyrazin-2-YL)urea
Description
Properties
IUPAC Name |
1-[5-bromo-4-methyl-2-(morpholin-2-ylmethoxy)phenyl]-3-(5-methylpyrazin-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN5O3/c1-11-5-16(27-10-13-8-20-3-4-26-13)15(6-14(11)19)23-18(25)24-17-9-21-12(2)7-22-17/h5-7,9,13,20H,3-4,8,10H2,1-2H3,(H2,22,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYBDNPGDKKJDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)NC(=O)NC2=NC=C(N=C2)C)OCC3CNCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The molecule can be dissected into two primary intermediates (Figure 1):
- 5-Bromo-4-methyl-2-(morpholin-2-ylmethoxy)aniline : A substituted phenyl ring with bromo, methyl, and morpholinylmethoxy groups.
- 5-Methylpyrazin-2-amine : A methyl-substituted pyrazine ring.
The urea linkage connects these intermediates, typically formed via reaction between an amine and an isocyanate or carbamate.
Synthesis of Key Intermediates
Preparation of 5-Bromo-4-methyl-2-(morpholin-2-ylmethoxy)aniline
Bromination and Alkylation of Phenol Derivatives
- Starting Material : 2-Hydroxy-4-methylphenol.
- Bromination : Treatment with bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid introduces bromine at position 5, yielding 5-bromo-2-hydroxy-4-methylphenol.
- Morpholinylmethoxy Introduction :
- Nitration and Reduction : Alternatively, nitration followed by catalytic hydrogenation (H₂/Pd-C) yields the aniline.
Stereochemical Control
The (S)-configuration at the morpholine moiety is achieved using enantiomerically pure (S)-morpholin-2-ylmethanol, synthesized via asymmetric hydrogenation or resolution techniques.
Preparation of 5-Methylpyrazin-2-amine
Pyrazine Ring Formation
- Condensation Reaction : Reaction of α-diketones with ammonia derivatives forms the pyrazine core. For example, condensation of 2,5-hexanedione with ammonium acetate yields 5-methylpyrazine.
- Amination : Direct amination at position 2 via Chichibabin reaction or palladium-catalyzed coupling (Buchwald-Hartwig) introduces the amine group.
Urea Bond Formation
Isocyanate-Mediated Coupling
- Step 1 : Conversion of 5-methylpyrazin-2-amine to 5-methylpyrazin-2-yl isocyanate using triphosgene (bis(trichloromethyl) carbonate) in dichloromethane.
- Step 2 : Reaction with 5-bromo-4-methyl-2-(morpholin-2-ylmethoxy)aniline in tetrahydrofuran (THF) at 0–25°C yields the urea product (Figure 2).
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 0–25°C |
| Catalyst | None |
| Yield | 65–78% |
Carbonyldiimidazole (CDI) Activation
- Step 1 : Activation of 5-methylpyrazin-2-amine with CDI in THF generates an imidazolide intermediate.
- Step 2 : Reaction with the phenyl aniline at 60°C forms the urea bond.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 60°C |
| Reaction Time | 12 h |
| Yield | 70–82% |
Purification and Characterization
Chromatographic Purification
Optimization and Industrial Scale-Up
Process Optimization
Chemical Reactions Analysis
Types of Reactions: Rabusertib undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Chemistry: It is used as a tool compound to study the inhibition of CHK1 and its effects on cell cycle regulation.
Medicine: Clinical trials have investigated its efficacy in combination with other chemotherapeutic agents for treating cancers
Industry: It is used in the development of new cancer therapies and as a reference compound in drug discovery
Mechanism of Action
Rabusertib exerts its effects by selectively inhibiting CHK1, a key kinase involved in the DNA damage response. By inhibiting CHK1, Rabusertib prevents the repair of damaged DNA in cancer cells, leading to cell cycle arrest and apoptosis. This mechanism makes it particularly effective in combination with DNA-damaging agents, enhancing their cytotoxic effects .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogs: Urea-Pyrazine/Morpholine Hybrids
1-(5-Bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU)
- Structure : Shares a urea-pyrazine backbone but replaces the morpholinylmethoxy-phenyl group with a trifluoromethylbenzyl moiety.
- Key Difference : BPU lacks the morpholine-derived oxygen-rich pharmacophore, which may reduce its kinase selectivity compared to Rabusertib .
4-(5-Bromo-2-pyrazinyl)morpholine
- Structure : Contains the pyrazine-morpholine motif but lacks the urea and brominated phenyl groups.
- Highlights the importance of the urea linker in Rabusertib’s target binding .
Halogenated Urea Derivatives
1-(4-Bromophenyl)-3-(1H-indazol-3-yl)urea
- Structure : Brominated phenyl group linked to indazole via urea.
- Activity : Reported as a kinase inhibitor but with unspecified targets. The indazole moiety may confer distinct binding interactions compared to Rabusertib’s pyrazine .
Chloro vs. Bromo Isostructural Derivatives
Urea-Based Therapeutics with Divergent Targets
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea (Compound 7)
Data Tables
Table 2: Impact of Halogen Substitution on Bioactivity
Biological Activity
3-[5-Bromo-4-methyl-2-(morpholin-2-ylmethoxy)phenyl]-1-(5-methylpyrazin-2-YL)urea, commonly known as Rabusertib, is a small molecule inhibitor primarily targeting the cell cycle checkpoint kinase 1 (CHK1). This compound has garnered attention in cancer research due to its potential therapeutic applications in treating various malignancies, including solid tumors and specific types of advanced cancers. This article delves into the biological activity of Rabusertib, examining its mechanism of action, pharmacological effects, and relevant case studies.
- IUPAC Name : 1-[5-bromo-4-methyl-2-(morpholin-2-ylmethoxy)phenyl]-3-(5-methylpyrazin-2-yl)urea
- Molecular Formula : C18H22BrN5O3
- Molecular Weight : 436.3 g/mol
Rabusertib functions as a selective inhibitor of CHK1, a crucial kinase involved in the DNA damage response pathway. By inhibiting CHK1, Rabusertib disrupts the repair mechanisms of damaged DNA in cancer cells, leading to cell cycle arrest and apoptosis. This mechanism enhances the efficacy of DNA-damaging agents used in chemotherapy, making it a valuable candidate for combination therapies.
Antitumor Effects
Rabusertib has been extensively studied for its antitumor properties. It has shown promising results in preclinical and clinical trials:
- In vitro Studies : Research indicates that Rabusertib significantly inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, studies have demonstrated that Rabusertib enhances the cytotoxic effects of agents like gemcitabine in pancreatic cancer cells .
- Clinical Trials : Rabusertib has been evaluated in several clinical trials for its effectiveness against solid tumors and hematological malignancies. Results from these trials suggest that it can improve treatment outcomes when combined with standard chemotherapy regimens .
Enzyme Inhibition
The compound also exhibits enzyme inhibitory properties:
- Acetylcholinesterase (AChE) Inhibition : Some studies have explored the potential of Rabusertib as an AChE inhibitor, which may contribute to its overall pharmacological profile. However, the primary focus remains on its role as a CHK1 inhibitor .
Case Study 1: Combination Therapy in Non-Small Cell Lung Cancer (NSCLC)
A clinical study investigated the use of Rabusertib in combination with carboplatin and paclitaxel for patients with advanced NSCLC. The results indicated improved progression-free survival rates compared to historical controls receiving chemotherapy alone. Patients reported manageable side effects, highlighting Rabusertib's potential as an adjunct therapy .
Case Study 2: Pancreatic Cancer Treatment
In a Phase I clinical trial targeting pancreatic cancer, patients treated with Rabusertib alongside gemcitabine showed enhanced tumor response rates. The study emphasized the importance of CHK1 inhibition in overcoming resistance mechanisms commonly associated with pancreatic tumors .
Pharmacokinetics and Safety Profile
Rabusertib demonstrates favorable pharmacokinetic properties, including oral bioavailability and a manageable half-life that supports its use in combination therapies. Safety assessments from clinical trials indicate that while some adverse effects are associated with its use (e.g., gastrointestinal disturbances), they are generally mild and reversible .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
